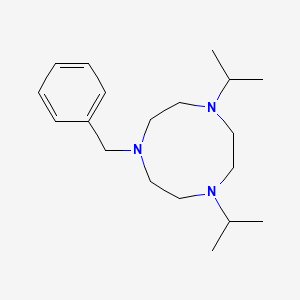![molecular formula C22H30N2O4Si B12562922 N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide CAS No. 172228-76-1](/img/structure/B12562922.png)
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide is an organosilicon compound that combines the properties of carbazole and silane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide typically involves the reaction of 9H-carbazole-9-carboxylic acid with 3-(triethoxysilyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using automated systems for reaction monitoring and product isolation.
化学反应分析
Types of Reactions
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9,9-dioxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethoxy groups on the silane can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using alcohols or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Carbazole-9,9-dioxide.
Reduction: The corresponding amine derivative.
Substitution: Various alkoxy or functionalized silane derivatives.
科学研究应用
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with enhanced mechanical and thermal properties.
Chemistry: Employed in the functionalization of surfaces and nanoparticles to improve their compatibility and reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants with improved adhesion and durability.
作用机制
The mechanism of action of N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide involves the interaction of its silane and carbazole groups with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The carbazole moiety can interact with biological molecules through π-π stacking and hydrogen bonding, enhancing its potential as a drug delivery agent.
相似化合物的比较
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide is unique due to the combination of carbazole and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may only contain one functional group.
属性
CAS 编号 |
172228-76-1 |
|---|---|
分子式 |
C22H30N2O4Si |
分子量 |
414.6 g/mol |
IUPAC 名称 |
N-(3-triethoxysilylpropyl)carbazole-9-carboxamide |
InChI |
InChI=1S/C22H30N2O4Si/c1-4-26-29(27-5-2,28-6-3)17-11-16-23-22(25)24-20-14-9-7-12-18(20)19-13-8-10-15-21(19)24/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,23,25) |
InChI 键 |
QZCDATQEMPLZOA-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)N1C2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


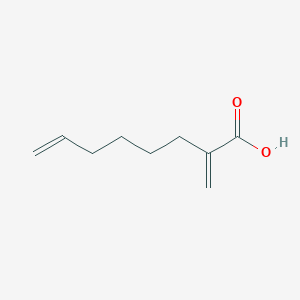
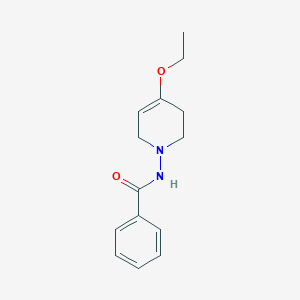
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
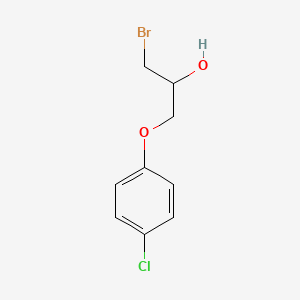

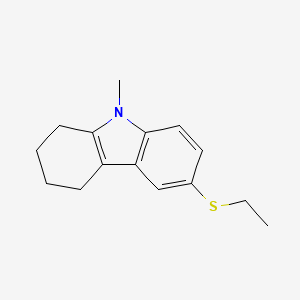
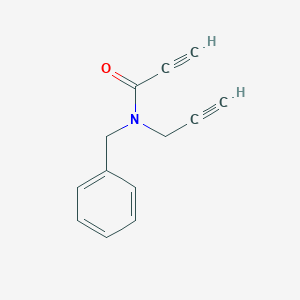
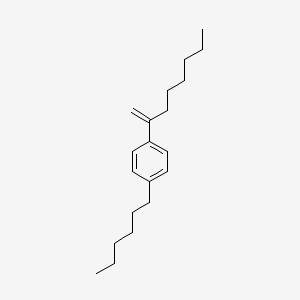


![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)

